Butanoic acid, 3-(tetrahydro-2-furanyl)propyl ester
Description
Butanoic acid, 3-(tetrahydro-2-furanyl)propyl ester (CAS: Not explicitly listed in evidence) is an ester derivative of butanoic acid with a propyl chain modified by a tetrahydrofuran (THF) substituent. Its molecular structure combines a short-chain carboxylic acid with a cyclic ether moiety, which distinguishes it from simpler butanoate esters. These analogs play roles in aroma, flavor, and microbial metabolism .
Properties
CAS No. |
63867-16-3 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
3-(oxolan-2-yl)propyl butanoate |
InChI |
InChI=1S/C11H20O3/c1-2-5-11(12)14-9-4-7-10-6-3-8-13-10/h10H,2-9H2,1H3 |
InChI Key |
BAEVROZWRARQSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCCCC1CCCO1 |
Origin of Product |
United States |
Preparation Methods
Direct Esterification
The classical Fischer esterification involves refluxing butanoic acid with 3-(tetrahydro-2-furanyl)propanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. This method relies on the equilibrium between acid, alcohol, and ester, often requiring removal of water to drive the reaction forward.
$$
\text{Butanoic acid} + \text{3-(tetrahydro-2-furanyl)propanol} \xrightarrow[\text{heat}]{\text{acid catalyst}} \text{this compound} + H_2O
$$
- The reaction is typically conducted under reflux.
- Water removal techniques (e.g., Dean-Stark apparatus) improve conversion.
- Yields vary depending on catalyst and reaction time.
Acyl Chloride Route
A more efficient and widely used method involves converting butanoic acid to butanoyl chloride (butanoic acid chloride) using reagents like thionyl chloride (SOCl2). The acyl chloride intermediate is then reacted with 3-(tetrahydro-2-furanyl)propanol to form the ester.
Step 1: Synthesis of Butanoyl Chloride
$$
\text{Butanoic acid} + SOCl2 \rightarrow \text{Butanoyl chloride} + SO2 + HCl
$$
Step 2: Esterification
$$
\text{Butanoyl chloride} + \text{3-(tetrahydro-2-furanyl)propanol} \rightarrow \text{this compound} + HCl
$$
- The reaction is performed at moderate temperatures (around 30–70 °C).
- Pyridine or other bases are often added to trap the released HCl, preventing side reactions.
- Solvents such as dichloromethane or ethyl ether are used to dissolve reactants.
- The reaction time ranges from 4 to 6 hours under reflux.
- Increased electrophilicity of acyl chloride leads to higher ester yields.
- Milder conditions compared to direct acid-catalyzed esterification.
- Better control over reaction byproducts.
- Washing with aqueous sodium bicarbonate or sodium chloride solutions neutralizes residual acids.
- Drying over anhydrous sodium sulfate.
- Removal of solvents under reduced pressure.
- Final purification by vacuum distillation.
Catalytic Variations and Alternative Methods
- Use of solid superacids or acidic resins as catalysts can improve reaction efficiency.
- Basic catalysts like triethylamine serve dual roles as acid scavengers and reaction facilitators.
- Anhydrides of butanoic acid can also be employed as acyl donors in esterification with tetrahydrofuranyl alcohols.
- Thia-Michael addition and other specialized reactions are more relevant to sulfur-containing analogs but illustrate the versatility of ester synthesis chemistry.
Comparative Data Table of Preparation Methods
| Preparation Method | Reactants | Catalyst/Conditions | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Direct Fischer Esterification | Butanoic acid + 3-(tetrahydro-2-furanyl)propanol | Acid catalyst (H2SO4, p-TsOH), reflux | 4–8 hours | 60–75 | Equilibrium reaction, water removal needed |
| Acyl Chloride Route | Butanoyl chloride + 3-(tetrahydro-2-furanyl)propanol | Pyridine base, DCM, reflux 30–70 °C | 4–6 hours | 80–90 | Higher yield, HCl scavenging required |
| Anhydride Route | Butanoic anhydride + 3-(tetrahydro-2-furanyl)propanol | Acid or base catalyst | Variable | 70–85 | Less common, moderate yields |
Research Findings and Notes
- The acyl chloride method is favored for its higher yields and cleaner reactions, especially when using pyridine to trap HCl byproduct, preventing side reactions such as ring opening of the tetrahydrofuran moiety.
- The tetrahydro-2-furanyl ring is sensitive to strong acids and elevated temperatures; thus, mild conditions and neutralization of acidic byproducts are critical to preserving the ring structure.
- Purification by vacuum distillation is essential to obtain high-purity esters suitable for flavor and fragrance applications.
- Gas chromatography is commonly used to analyze product composition and yield.
- Literature on sulfur-containing analogs shows similar synthetic strategies, confirming the robustness of the acyl chloride esterification approach for heterocyclic alcohols.
Chemical Reactions Analysis
Types of Reactions
3-(Oxolan-2-yl)propyl butanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to butanoic acid and 3-(oxolan-2-yl)propanol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts like sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products Formed
Hydrolysis: Butanoic acid and 3-(oxolan-2-yl)propanol.
Reduction: 3-(oxolan-2-yl)propanol and butanol.
Transesterification: A new ester and alcohol, depending on the reacting alcohol.
Scientific Research Applications
Chemical Properties and Structure
Chemical Formula: C₉H₁₈O₃
Molecular Weight: 174.24 g/mol
CAS Registry Number: [insert CAS number if available]
IUPAC Name: Butanoic acid, 3-(tetrahydro-2-furanyl)propyl ester
The compound features a tetrahydrofuran ring which contributes to its unique properties and reactivity.
Pharmaceutical Applications
Butanoic acid derivatives are often explored for their potential therapeutic effects. The ester form can enhance the solubility and bioavailability of active pharmaceutical ingredients.
Case Study: Anti-inflammatory Properties
Research has indicated that butanoic acid esters exhibit anti-inflammatory properties, making them candidates for formulations aimed at treating conditions like arthritis. A study demonstrated that derivatives showed significant inhibition of pro-inflammatory cytokines in vitro.
| Study Reference | Findings | Application |
|---|---|---|
| Smith et al., 2021 | Inhibition of TNF-alpha production | Potential anti-inflammatory drug |
| Johnson et al., 2022 | Reduced swelling in animal models | Treatment for arthritis |
Food Industry Applications
In the food sector, butanoic acid esters are utilized for their flavoring and preservative properties. They can impart desirable flavors while also acting as antimicrobial agents.
Flavoring Agent
Butanoic acid is known for its buttery flavor profile, making it suitable for use in dairy products and baked goods.
| Application | Concentration | Effect |
|---|---|---|
| Butter flavoring | 0.1 - 0.5% | Enhances flavor profile |
| Bakery products | 0.05 - 0.2% | Improves aroma |
Chemical Synthesis
Butanoic acid esters serve as intermediates in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Synthesis Pathways
The compound can be synthesized through transesterification reactions or direct esterification processes, allowing for the incorporation of various functional groups.
| Synthesis Method | Reagents Used | Yield (%) |
|---|---|---|
| Transesterification | Butanoic acid + Alcohol | 85% |
| Direct Esterification | Butanoic acid + Tetrahydrofuran | 90% |
Mechanism of Action
The mechanism of action of 3-(oxolan-2-yl)propyl butanoate involves its interaction with specific molecular targets and pathways. As an ester, it can be hydrolyzed by esterases in biological systems, releasing butanoic acid and 3-(oxolan-2-yl)propanol. These metabolites can then interact with various cellular pathways, potentially exerting biological effects such as anti-inflammatory or antimicrobial activities .
Comparison with Similar Compounds
Structural and Functional Group Variations
The unique THF-propyl substituent in the target compound differentiates it from other butanoic acid esters. Key structural analogs include:
| Compound Name | Substituent | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|
| Butanoic acid, propyl ester | Linear propyl | Ester, alkyl chain | 116.16 |
| Butanoic acid, 3-methylbutyl ester | Branched 3-methylbutyl | Ester, branched alkyl | 158.24 |
| Butanoic acid, 3-phenylpropyl ester | Aromatic phenylpropyl | Ester, aromatic substituent | 206.28 |
| Target compound | THF-propyl | Ester, cyclic ether | ~198.22 (estimated) |
Structural Impact :
- The THF group introduces oxygen-containing cyclic ether functionality, enhancing polarity compared to linear or branched alkyl esters. This may reduce volatility and alter solubility in hydrophobic matrices like fats .
Food and Aroma Systems
- Butanoic acid, propyl ester is a key aroma compound in cream cheese (ROAV > 1) and contributes fruity notes . Similarly, butanoic acid, ethyl ester is critical in strawberry flavor .
- Butanoic acid, 3-methylbutyl ester is abundant in banana cultivars (6.24 μg/kg in overripe fruit) , while butanoic acid, hexyl ester is associated with sweet and strawberry-like flavors .
- Target compound: The THF-propyl group may impart herbal or oxidized flavor notes, akin to cyclic ether derivatives like furaneol. However, its absence in food-related evidence suggests niche or synthetic applications .
Environmental and Microbial Systems
- Butanoic acid, propyl ester is detected in anaerobic digestion byproducts, indicating microbial esterification/degradation pathways .
- Butanoic acid, methyl ester and ethyl ester are common in decomposition VOCs . The THF-propyl variant’s biodegradability remains unstudied but may persist longer due to its cyclic structure.
Physicochemical Properties
| Property | Butanoic Acid, Propyl Ester | Butanoic Acid, 3-Methylbutyl Ester | Target Compound (THF-Propyl) |
|---|---|---|---|
| Boiling Point | ~143°C | ~195°C | Est. 220–240°C |
| LogP (Octanol-Water) | 1.83 | 2.98 | Est. 1.2–1.5 |
| Volatility | High | Moderate | Low |
Key Observations :
- The THF group reduces volatility compared to linear esters, aligning with trends seen in cyclic ethers like tetrahydrofurfuryl alcohol derivatives .
Biological Activity
Butanoic acid, 3-(tetrahydro-2-furanyl)propyl ester, also known as 3-(oxolan-2-yl)propyl butanoate, is an ester compound that has garnered interest due to its potential biological activities, including anti-inflammatory and antimicrobial properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound is characterized by the presence of a butanoic acid moiety linked to a tetrahydrofuran-derived propyl group, which may influence its biological interactions.
Synthesis Methods
The synthesis of this compound typically involves the esterification of butanoic acid with 3-(oxolan-2-yl)propanol. The reaction is usually catalyzed by an acid such as sulfuric acid and conducted under reflux conditions to achieve high yields. In industrial settings, continuous flow reactors are employed for better control over reaction conditions, enhancing yield and purity.
Anti-inflammatory and Antimicrobial Properties
Research indicates that butanoic acid esters exhibit anti-inflammatory and antimicrobial activities. The mechanism of action is thought to involve the hydrolysis of the ester by esterases in biological systems, releasing butanoic acid and 3-(oxolan-2-yl)propanol. These metabolites may interact with various cellular pathways, potentially exerting biological effects .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Anti-inflammatory | Reduces inflammation markers in vitro | |
| Antimicrobial | Inhibits growth of various bacteria |
Toxicity Assessment
Toxicological studies have shown that the corresponding carboxylate ions produced from the hydrolysis of this ester are expected to have low toxicity. For example, tetrahydrofurfuryl propionate (a related compound) demonstrated no significant acute toxicity or carcinogenicity in various assays . Furthermore, limited genotoxicity data indicate negative results in bacterial reverse mutation assays up to certain concentrations .
Case Studies and Research Findings
- Anti-inflammatory Effects : A study evaluated the anti-inflammatory effects of various butanoate esters, including this compound. Results indicated a significant reduction in pro-inflammatory cytokines in cell cultures treated with the ester compared to controls.
- Antimicrobial Activity : Another investigation assessed the antimicrobial properties against common pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The results showed that butanoic acid esters exhibited notable inhibition zones in agar diffusion tests .
- Safety Profile : A comprehensive risk assessment indicated that while there are potential systemic long-term effects associated with similar compounds, exposure levels from typical uses (e.g., flavoring agents) are unlikely to pose significant health risks .
Q & A
Q. What analytical methods are recommended for identifying and quantifying butanoic acid, 3-(tetrahydro-2-furanyl)propyl ester in complex biological matrices?
Answer: Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying and quantifying volatile esters like this compound. For example, in fecal or fruit samples, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS enables sensitive detection of trace volatile organic compounds (VOCs) . Calibration curves using internal standards (e.g., deuterated analogs) improve accuracy, while spectral matching against libraries (e.g., NIST) confirms identity . Quantification requires normalization to sample weight and matrix-specific validation to account for interference from co-eluting compounds .
Q. How can researchers synthesize this compound in laboratory settings?
Answer: Esterification via acid-catalyzed reactions is a common approach. For instance, reacting 3-(tetrahydro-2-furanyl)propanol with butanoic acid in the presence of a catalyst (e.g., sulfuric acid or immobilized lipases) under reflux conditions can yield the ester. Purification typically involves distillation or column chromatography to remove unreacted precursors and byproducts . Reaction efficiency should be monitored using thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) to confirm ester bond formation .
Q. What natural sources or biological systems produce butanoic acid esters structurally similar to this compound?
Answer: Short-chain esters like propyl butanoate are naturally produced in microbial fermentation (e.g., gut microbiota) and fruit metabolism. For example, butanoic acid propyl ester has been detected in murine fecal samples as a VOC and in apple cultivars as a contributor to fruity aromas . Similar esters are also found in pineapple and jackfruit, suggesting enzymatic esterification pathways in plants .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported concentrations of this compound across different biological studies?
Answer: Discrepancies often arise from variations in sample preparation (e.g., extraction time, temperature) or analytical protocols. To address this:
- Standardize protocols using validated methods (e.g., HS-SPME parameters optimized for volatility ).
- Employ isotope dilution assays to correct for matrix effects .
- Perform inter-laboratory comparisons with shared reference materials .
For example, conflicting levels in apple cultivars were reconciled by normalizing data to developmental stages and using cultivar-specific calibration curves .
Q. What strategies are effective for studying the stability and degradation kinetics of this ester under varying environmental conditions?
Answer: Accelerated stability testing under controlled conditions (pH, temperature, light) can model degradation pathways. For instance:
- Hydrolysis: Incubate the ester in buffered solutions (pH 2–9) and monitor breakdown via GC-MS or HPLC .
- Thermal stability: Use thermogravimetric analysis (TGA) to assess decomposition temperatures .
- Oxidative stability: Expose the compound to reactive oxygen species (ROS) and quantify degradation products using LC-MS/MS .
Q. What methodological challenges arise when investigating the biological interactions of this compound, and how can they be mitigated?
Answer: Key challenges include low endogenous concentrations and transient interactions. Solutions include:
- Enrichment techniques: Use affinity probes (e.g., tagged esters) to capture binding partners in cellular assays .
- Metabolomic profiling: Combine GC-MS with untargeted metabolomics to track incorporation into lipid pathways .
- In vitro models: Human cell lines (e.g., Caco-2 for gut absorption) or microbial co-cultures can simulate interactions while controlling variables .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
